
3-cyclohexyl-N-(1,3,4-thiadiazol-2-yl)propanamide
Description
3-cyclohexyl-N-(1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Properties
Molecular Formula |
C11H17N3OS |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
3-cyclohexyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H17N3OS/c15-10(13-11-14-12-8-16-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,13,14,15) |
InChI Key |
IVIVZZYPRNRXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NN=CS2 |
solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For 3-cyclohexyl-N-(1,3,4-thiadiazol-2-yl)propanamide, a common synthetic route includes the reaction of cyclohexylamine with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The thiadiazole ring is known to interact with metal ions and proteins, which can disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3,4-thiadiazol-2-amine
- N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide
- N-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylacetamide
Uniqueness
3-cyclohexyl-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific cyclohexyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.